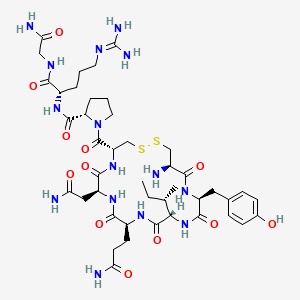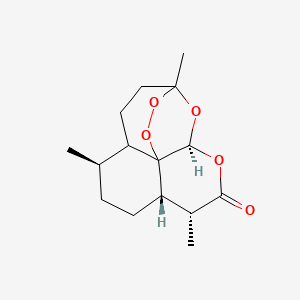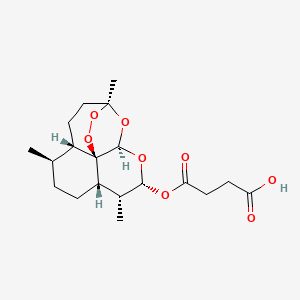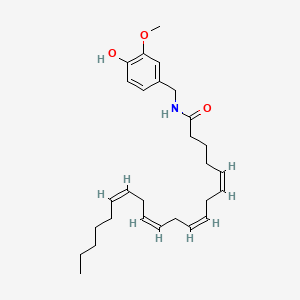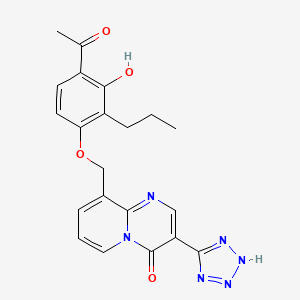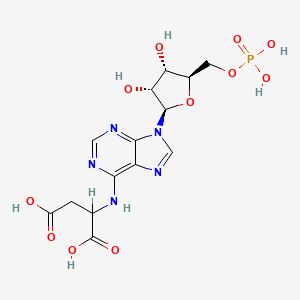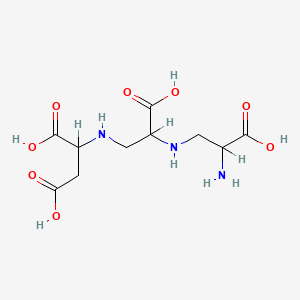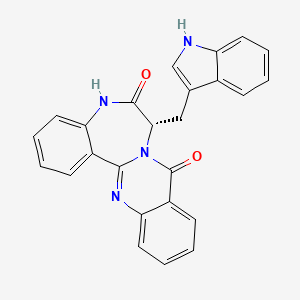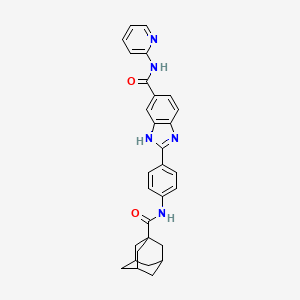
1H-Benzimidazole-5-carboxamide, N-2-pyridinyl-2-(4-((tricyclo(3.3.1.13,7)dec-1-ylcarbonyl)amino)phenyl)-
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AVP-13358 involves several steps:
Cyclization: The cyclization of 3,4-diaminobenzoic acid with 4-nitrobenzaldehyde in nitrobenzene at 160°C produces 2-(4-nitrophenyl)-1H-benzimidazole-5-carboxylic acid.
Condensation: This intermediate is then condensed with 2-aminopyridine using carbonyldiimidazole in dimethylformamide to yield the corresponding amide.
Reduction: The nitro group of the amide is reduced using hydrogen over palladium on carbon in methanol, resulting in 2-(4-aminophenyl)-N-(2-pyridinyl)-1H-benzimidazole-5-carboxamide.
Final Condensation: Finally, this compound is condensed with adamantane-1-carboxylic acid to provide the target diamide.
Industrial Production Methods
The industrial production of AVP-13358 follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves precise control of reaction conditions and the use of advanced purification techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
AVP-13358 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions, such as the reduction of the nitro group to an amine, are crucial in its synthesis.
Substitution: Substitution reactions involving the replacement of functional groups are also common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas over palladium on carbon is used for reduction.
Substitution: Reagents like carbonyldiimidazole and dimethylformamide are used for condensation reactions.
Major Products
The major products formed from these reactions include various intermediates and the final diamide compound, AVP-13358.
Scientific Research Applications
AVP-13358 has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying the synthesis and reactions of benzimidazole derivatives.
Biology: The compound is studied for its effects on immune cells and cytokine production.
Medicine: AVP-13358 is investigated for its potential in treating immune system disorders, infections, and otolaryngological disorders.
Industry: It is used in the development of new pharmaceuticals targeting immunoglobulin E and CD23
Mechanism of Action
AVP-13358 exerts its effects by antagonizing CD23 (immunoglobulin epsilon Fc receptor) and inhibiting immunoglobulin E. This action disrupts the interaction between immunoglobulin E and its receptor, reducing the production of cytokines and other immune responses. The compound targets specific molecular pathways involved in immune regulation and inflammation .
Comparison with Similar Compounds
Similar Compounds
AVP-893: Another CD23 antagonist with similar immunomodulatory effects.
AVP-25752: A compound with comparable anti-proliferative activity against immune cells.
Uniqueness
AVP-13358 stands out due to its potent activity against immunoglobulin E and cytokines, making it particularly effective in treating immune system disorders. Its unique mechanism of action and high specificity for CD23 and immunoglobulin E set it apart from other similar compounds .
Properties
CAS No. |
459805-03-9 |
|---|---|
Molecular Formula |
C30H29N5O2 |
Molecular Weight |
491.6 g/mol |
IUPAC Name |
2-[4-(adamantane-1-carbonylamino)phenyl]-N-pyridin-2-yl-3H-benzimidazole-5-carboxamide |
InChI |
InChI=1S/C30H29N5O2/c36-28(35-26-3-1-2-10-31-26)22-6-9-24-25(14-22)34-27(33-24)21-4-7-23(8-5-21)32-29(37)30-15-18-11-19(16-30)13-20(12-18)17-30/h1-10,14,18-20H,11-13,15-17H2,(H,32,37)(H,33,34)(H,31,35,36) |
InChI Key |
LUPHOOKVGNVAFT-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)C5=NC6=C(N5)C=C(C=C6)C(=O)NC7=CC=CC=N7 |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)C5=NC6=C(N5)C=C(C=C6)C(=O)NC7=CC=CC=N7 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AVP-13358; AVP 13358; AVP13358; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



